

# Technical Master Guide: L-Tryptophan Benzyl Ester Hydrochloride

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## Compound of Interest

Compound Name:	<i>L-tryptophan benzyl ester hydrochloride</i>
CAS No.:	35858-81-2
Cat. No.:	B554936

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## Executive Summary

**L-Tryptophan benzyl ester hydrochloride** (H-Trp-OBzl[1]·HCl) is a critical intermediate in solid-phase and solution-phase peptide synthesis. It serves as a C-terminal protected derivative of the essential amino acid L-tryptophan. Its primary utility lies in its orthogonal stability: the benzyl ester moiety is stable to acidic conditions (TFA) used to remove Boc groups, yet it is cleanly removed by catalytic hydrogenolysis or strong acids (HF/TFMSA), making it indispensable for Boc/Bzl strategies.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis mechanisms, handling protocols, and applications in drug development.[2][3]

## Physicochemical Specifications

The hydrochloride salt form is preferred for its enhanced stability and crystallinity compared to the free base, which is often an oil or low-melting solid prone to oxidation.

**Table 1: Chemical Identity & Physical Properties[2]**

Property	Specification
Chemical Name	L-Tryptophan benzyl ester hydrochloride
Synonyms	H-Trp-OBzl[1]·HCl; Benzyl L-tryptophanate HCl
CAS Number	4299-69-8 (Free base); Salt forms often referenced under same or specific derivative CAS
Molecular Formula	$C_{18}H_{18}N_2O_2$ [4][5] · HCl
Molecular Weight	330.81 g/mol (Salt); 294.35 g/mol (Free Base)
Appearance	White to off-white crystalline powder
Melting Point	220–225 °C (dec.) (Salt); Free base melts at ~77–80 °C
Solubility	Soluble in Water, Methanol, DMSO, DMF; Insoluble in Ether, Hexane
pKa	~2.4 (COOH), ~9.4 (NH <sub>2</sub> ); Esterification removes acidic pKa
Chirality	L-isomer (S-configuration)

“

*Critical Note: The indole ring of tryptophan is electron-rich and sensitive to oxidation (especially under light) and electrophilic attack (alkylation) during acidolytic deprotection steps.*

## Synthesis & Mechanism

The industrial standard for synthesizing **L-tryptophan benzyl ester hydrochloride** is Fischer-Speier Esterification. This reversible reaction is driven to completion by the removal of water (azeotropic distillation) or by using a large excess of alcohol.

## Reaction Protocol (Thionyl Chloride Method)

This method generates anhydrous HCl in situ, avoiding the handling of gaseous HCl.

- Setup: Flame-dried round-bottom flask, N<sub>2</sub> atmosphere.
- Reagents: L-Tryptophan (1.0 eq), Benzyl Alcohol (10-20 eq), Thionyl Chloride (SOCl<sub>2</sub>, 1.1 eq).
- Procedure:
  - Cool Benzyl Alcohol to 0°C.
  - Add SOCl<sub>2</sub> dropwise (Exothermic! Generates HCl).
  - Add L-Tryptophan in portions.
  - Heat to 80–90°C for 4–6 hours.
  - Precipitate product by adding dry Diethyl Ether.
- Purification: Recrystallization from MeOH/Ether.

## Mechanistic Pathway

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution.



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Figure 1: Acid-catalyzed esterification mechanism converting L-Tryptophan to its benzyl ester.

## Analytical Characterization

Validating the identity of H-Trp-OBzl·HCl requires confirming the integrity of both the ester linkage and the indole side chain.

## Proton NMR ( $^1\text{H-NMR}$ ) in $\text{DMSO-d}_6$

- $\delta$  11.0 ppm (s, 1H): Indole NH (Broad singlet, exchangeable).
- $\delta$  8.6 ppm (br s, 3H): Ammonium protons ( $\text{NH}_3^+$ ).
- $\delta$  7.3–7.4 ppm (m, 5H): Benzyl aromatic ring protons.
- $\delta$  6.9–7.6 ppm (m, 4H): Indole aromatic protons.
- $\delta$  5.2 ppm (s, 2H): Benzylic  $\text{CH}_2$  (Singlet, characteristic of benzyl ester).
- $\delta$  4.3 ppm (t, 1H): Alpha-proton ( $\alpha\text{-CH}$ ).
- $\delta$  3.3–3.5 ppm (d, 2H): Beta-protons ( $\beta\text{-CH}_2$ ).

## Mass Spectrometry (ESI-MS)

- Positive Mode: Major peak at  $m/z$  295.1  $[\text{M}+\text{H}]^+$  (corresponding to the free base cation).

## Applications in Peptide Synthesis[2][7][8][9]

H-Trp-OBzl·HCl is primarily used in Boc/Bzl solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

## Orthogonality Strategy

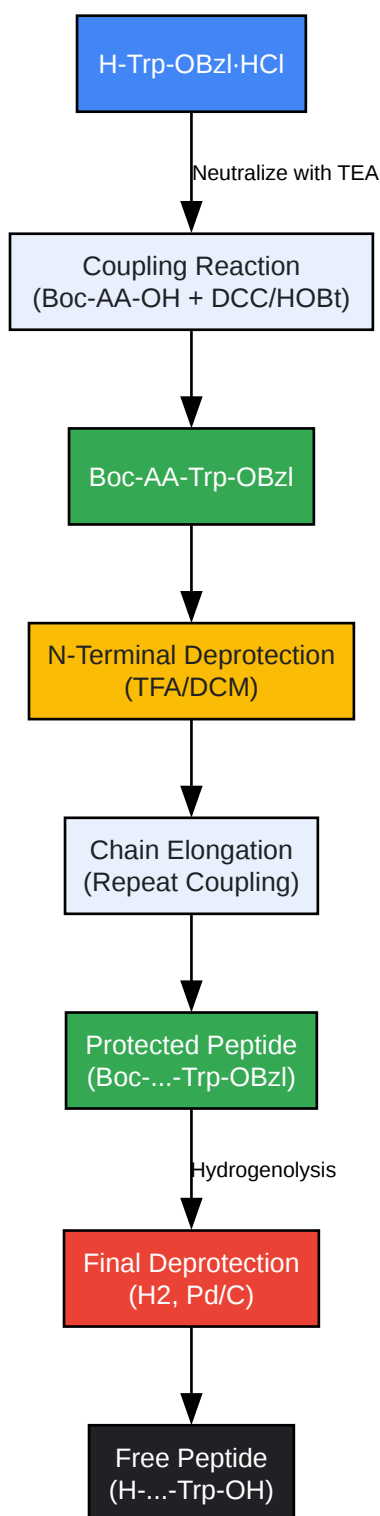
- N-Terminus Protection: Boc (tert-butyloxycarbonyl), removable by TFA.
- Side Chain Protection: Benzyl-based (e.g., OBzl, Bzl), stable to TFA.
- C-Terminus (This Compound): Benzyl ester, stable to TFA.

This allows for the selective elongation of the peptide chain by removing the N-terminal Boc group with TFA while the C-terminal benzyl ester remains intact.

## Deprotection Protocols

The benzyl ester is removed at the end of the synthesis to yield the free acid.

- Catalytic Hydrogenolysis (Preferred):
  - Reagents: H<sub>2</sub> gas (1 atm), Pd/C (10%) catalyst, Methanol solvent.
  - Mechanism: Cleavage of the benzylic C-O bond.[6]
  - Advantage: Mild conditions, no racemization.
- Saponification (Hydrolysis):
  - Reagents: LiOH or NaOH in THF/Water.
  - Risk: High risk of racemization (enantiomerization) at the alpha-carbon due to base sensitivity of activated esters. Not recommended for Trp esters if optical purity is critical.



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Figure 2: Workflow utilizing L-Trp-OBzl in peptide synthesis, highlighting the stability of the benzyl ester during chain elongation.

## Handling, Stability & Safety

### Stability Profile

- Hygroscopic: The hydrochloride salt readily absorbs atmospheric moisture. Store in a desiccator.
- Light Sensitive: The indole moiety degrades under UV/visible light, turning yellow/brown. Store in amber vials.
- Oxidation: Susceptible to ozonolysis or radical oxidation. Avoid prolonged exposure to air.

### Storage Recommendations

- Temperature: Refrigerate (+2°C to +8°C) for short term; Freeze (-20°C) for long term.
- Atmosphere: Store under Argon or Nitrogen.

### Safety (MSDS Summary)

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.[7][8]
  - H319: Causes serious eye irritation.[7]
  - H335: May cause respiratory irritation.[7][9]
- First Aid: In case of contact, flush with water for 15 minutes.[7][8][9] If inhaled, move to fresh air.[7][9]

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